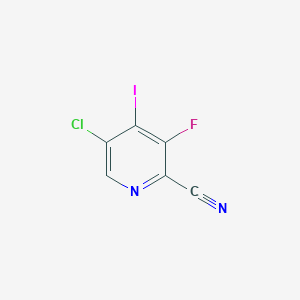
5-Chloro-3-fluoro-4-iodopicolinonitrile
カタログ番号 B8517588
分子量: 282.44 g/mol
InChIキー: VELQFHWZZMYXJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07989469B2
Procedure details


A solution of 5-chloro-3-fluoro-4-iodopicolinonitrile (46 mg, 0.16 mmol) in 3-aminopentane (1 mL) was heated to 80° C. for 1 h. The reaction mixture was allowed to cool to RT, concentrated in vacuo, and then diluted with EtOAc and water. The organic layer was washed with water and filtered through a silica gel plug to provide the title compound as a white powder (55 mg, 100%) which was characterized by LCMS (m/z=350.1 [M+H]+) and 1H NMR.


Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([I:11])=[C:4](F)[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[NH2:12][CH:13]([CH2:16][CH3:17])[CH2:14][CH3:15]>>[Cl:1][C:2]1[C:3]([I:11])=[C:4]([NH:12][CH:13]([CH2:16][CH3:17])[CH2:14][CH3:15])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
46 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C(=NC1)C#N)F)I
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
NC(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a silica gel plug
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(C(=NC1)C#N)NC(CC)CC)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55 mg | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
